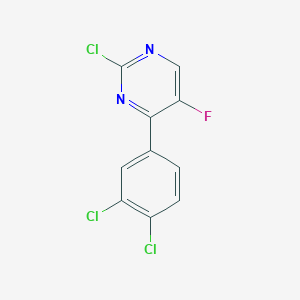

2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-(3,4-dichlorophenyl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl3FN2/c11-6-2-1-5(3-7(6)12)9-8(14)4-15-10(13)16-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUTWAYNYURLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NC=C2F)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Pyrimidine derivatives are generally known to interact with various enzymes and receptors in the body, influencing cellular processes.

Mode of Action

Pyrimidine derivatives are often involved in the inhibition or modulation of enzymes, potentially altering cellular processes.

Biological Activity

2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This compound is characterized by the presence of chlorine and fluorine substituents, which significantly influence its pharmacological properties.

The chemical structure of this compound can be represented as follows:

- Molecular formula : C10H6Cl3FN

- Molecular weight : 265.52 g/mol

- CAS Number : 2927-71-1

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 of 5.9 µM against A549 (lung adenocarcinoma) cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like Cisplatin .

Table 1: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 (Lung) | TBD | Cisplatin | 15.37 |

| SW-480 (Colorectal) | TBD | Cisplatin | 16.1 | |

| MCF-7 (Breast) | TBD | Cisplatin | 3.2 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In studies involving various bacterial strains, derivatives of pyrimidines have shown efficacy comparable to existing antibiotics such as ampicillin and rifampicin . The incorporation of halogens like chlorine and fluorine enhances lipophilicity and membrane permeability, contributing to increased antibacterial activity.

Table 2: Antimicrobial Efficacy of Pyrimidine Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD | |

| Mycobacterium tuberculosis | TBD |

The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis and function. The fluorine atom enhances the compound's electrophilicity, allowing it to form stable complexes with biological macromolecules such as DNA and RNA polymerases.

Case Studies

In a notable case study focused on the synthesis of glucuronic derivatives of pyrimidines for neoplasm inhibition, it was found that the derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity in normal cell lines . This selectivity is crucial for developing safer therapeutic agents.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its role in synthesizing various pharmaceutical agents, particularly those targeting cancer and infectious diseases.

1.1 Anticancer Agents

- Mechanism of Action : Pyrimidine derivatives, including 2-chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine, have been studied for their ability to inhibit nucleic acid synthesis, making them potential candidates for anticancer therapies.

- Case Study : Research has shown that modifications in the pyrimidine structure can enhance the efficacy of these compounds against specific cancer cell lines. For instance, derivatives have been tested for their cytotoxicity against human lung and breast cancer cells, demonstrating significant growth inhibition (Tageldin et al., 2021) .

1.2 Antiviral Agents

- Synthesis of Nucleoside Analogues : The compound serves as a precursor in the synthesis of antiviral agents like 5-fluorocytosine, which is effective against fungal infections and certain viral diseases. The process involves chlorination and subsequent reactions with ammonia to yield active pharmaceutical ingredients (API) .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has applications in agrochemicals.

2.1 Pesticide Development

- Herbicidal Activity : Research indicates that pyrimidine derivatives exhibit herbicidal properties. They can inhibit specific enzymes involved in plant growth, thus serving as effective herbicides.

2.2 Synergistic Effects

- Combination Formulations : Studies have explored the synergistic effects of combining this compound with other agrochemicals to enhance efficacy against resistant weed species .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological properties.

Key Findings:

- Variations in substituents at different positions on the pyrimidine ring significantly affect biological activity.

- For example, altering the halogen substituents can enhance binding affinity to target receptors such as 5-HT2C receptors, which are implicated in various central nervous system disorders .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substitution patterns:

*AED: Antiepileptic Drug

Key Observations :

- Positional Effects : The dichlorophenyl group at position 4 in the target compound distinguishes it from simpler analogues like 2,4-dichloro-5-fluoropyrimidine , which lacks aromatic substituents. This likely enhances binding to hydrophobic protein pockets.

- Functional Group Impact : The carboxylate ester in 2-(2-fluoro-substituted phenyl)-5-chloro-4-pyrimidinecarboxylate increases polarity, favoring herbicidal activity via plant enzyme inhibition, whereas the target compound’s lipophilic substituents may optimize CNS penetration for anticonvulsant applications .

Pharmacological Activity Comparisons

While direct data for the target compound is unavailable, its dichlorophenyl group may enhance potency compared to triazole-substituted analogues due to improved receptor affinity.

Table: Anticonvulsant Activity of Pyrimidine Derivatives

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine typically involves:

- Preparation of a suitably halogenated pyrimidine core, such as 2,4-dichloro-5-fluoropyrimidine.

- Introduction of the 3,4-dichlorophenyl substituent at the 4-position of the pyrimidine ring via nucleophilic aromatic substitution or cross-coupling methods.

- Control of regioselectivity to maintain chlorine at the 2-position and fluorine at the 5-position.

Preparation of 2,4-Dichloro-5-fluoropyrimidine Core

This intermediate is crucial for subsequent functionalization and is prepared by halogenation of fluorinated pyrimidinones or fluorouracil derivatives.

Chlorination of 5-Fluorouracil or 5-Fluoropyrimidinones

Method A: Phosphorus Oxychloride (POCl3) Chlorination

A widely used industrial method involves reacting 5-fluorouracil or 5-fluoro-2-methoxy-4(3H)-pyrimidinone with phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline or tertiary amines. The reaction is typically conducted at elevated temperatures (100–125 °C) under inert atmosphere.

- Example: 5-fluoro-2-methoxy-4(3H)-pyrimidinone (10 g) with N,N-dimethylaniline (4.5 g) in o-dichlorobenzene heated to 110 °C; phosphorus oxychloride (24.5 g) added dropwise; stirred at 120–125 °C for 4 hours. Yield of 2,4-dichloro-5-fluoropyrimidine was 81% with 11.8% content by weight in the organic layer.

Method B: Triphosgene and Tertiary Amine Catalysis

An alternative greener and more efficient method uses triphosgene (bis(trichloromethyl)carbonate) as the chlorinating agent, with tertiary amine catalysts such as triethylamine or trimethylamine at room temperature, followed by reflux (2–24 hours).

Introduction of the 3,4-Dichlorophenyl Group at the 4-Position

The 4-position substitution with a 3,4-dichlorophenyl group is typically achieved by nucleophilic aromatic substitution or coupling reactions on the 2,4-dichloro-5-fluoropyrimidine intermediate.

- The chlorine at the 4-position is displaced selectively by the 3,4-dichlorophenyl nucleophile under controlled conditions, preserving the chlorine at the 2-position and fluorine at the 5-position.

- Commonly, aromatic nucleophiles or organometallic reagents derived from 3,4-dichlorophenyl are reacted with the dichloropyrimidine intermediate in polar aprotic solvents under reflux.

While specific detailed procedures for this step are less commonly disclosed in patents and literature, the general approach follows established nucleophilic substitution on halogenated pyrimidines.

Alternative Synthetic Routes and Catalysts

Use of Quaternary Ammonium or Phosphonium Salts

Some methods employ quaternary ammonium or phosphonium salts as catalysts to facilitate chlorination and substitution reactions, improving yield and purity.

-

Nitrobenzene has been reported as an effective solvent for chlorination reactions, sometimes allowing catalyst-free conditions with high yields and purity.

-

Catalysts such as 4-dimethylaminopyridine (DMAP) have been used to enhance chlorination efficiency and facilitate product isolation by distillation.

Summary Table of Key Preparation Methods

Research Findings and Industrial Considerations

- The triphosgene method reduces environmental impact by avoiding phosphoric acid waste and corrosive reagents, making it favorable for scale-up and industrial application.

- Use of nitrobenzene solvent and DMAP catalyst allows better catalyst recovery and reduces purification complexity.

- The high purity (>98%) of 2,4-dichloro-5-fluoropyrimidine obtained by these methods ensures suitability for further functionalization to obtain 2-chloro-4-(3,4-dichlorophenyl)-5-fluoropyrimidine.

- Reaction times vary from 4 hours (POCl3 method) to up to 24 hours (triphosgene method), balanced against environmental and operational advantages.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine, and how is its structural integrity validated?

- Synthesis : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where halogenated pyrimidine intermediates react with boronic acid derivatives of substituted phenyl groups. For example, highlights the use of palladium catalysts for analogous pyrimidine derivatives .

- Structural Validation : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the molecular geometry. reports an R factor of 0.055 and wR factor of 0.153 for a related pyrimidine structure, demonstrating precise atomic positioning . Additional characterization includes H/C NMR and high-resolution mass spectrometry (HRMS) to verify substituent placement and molecular weight .

Q. Which analytical techniques are recommended to assess the purity and stability of this compound under varying storage conditions?

- Purity Analysis :

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) can achieve >98% purity, as described in for similar halogenated pyrimidines .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

- Mechanistic Insights : Structural features like the 3,4-dichlorophenyl group may influence steric hindrance or electronic interactions with target enzymes. suggests substituent polarity (e.g., trifluoromethyl groups) modulates receptor binding affinity, which could explain variability in IC values across studies .

- Experimental Design :

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature) to isolate compound-specific effects.

- Dose-Response Curves : Use at least six concentration points to improve IC accuracy, as demonstrated in for analogous pyrimidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.